2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
- Tetrazole ring protons: δ 8.45–8.68 (s, 1H, N–H).
- Benzothiophene protons: δ 2.80–3.20 (m, 4H, CH₂), δ 1.70–1.90 (m, 4H, CH₂).
- Carboxylic acid proton: δ 12.40 (br s, 1H, COOH).
¹³C NMR (100 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
Key vibrational modes (cm⁻¹):
Mass Spectrometry
- Molecular ion peak: m/z 250.0524 (C₁₀H₁₀N₄O₂S⁺).
- Fragmentation pathways: Loss of COOH (Δ m/z 45), followed by tetrazole ring decomposition.
Tautomeric Behavior and Conformational Dynamics
The tetrazole ring exhibits tautomeric equilibrium between 1H- and 2H- forms, influenced by solvent polarity and temperature. DFT calculations (B3LYP/6-311++G(d,p)) predict a 1H-tetrazole preference in nonpolar media (ΔG = 2.3 kcal/mol). In polar solvents (e.g., DMSO), the 2H-tautomer becomes stabilized via hydrogen bonding with carboxylic acid groups.
Conformational flexibility arises from:
- Rotation of the tetrazole ring : Barrier of ~18–28 kcal/mol for interconversion via double H-atom transfer.
- Benzothiophene puckering : Ring adopts a half-chair conformation with C4–C7 in a pseudo-axial orientation.
Comparative Structural Analysis with Benzothiophene Derivatives
Properties
IUPAC Name |
2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c15-10(16)8-6-3-1-2-4-7(6)17-9(8)14-5-11-12-13-14/h5H,1-4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYWHMYYSYIHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C=NN=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced through a cycloaddition reaction between an azide and a nitrile group. This step often requires the use of catalysts such as copper(I) salts under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the tetrazole ring.
Substituted Derivatives: From various substitution reactions, leading to a wide range of functionalized products.
Scientific Research Applications
2-(1H-Tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic areas, including cardiovascular and inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors, thereby influencing biological pathways.
Comparison with Similar Compounds
Structural Analogues of Benzothiophene Derivatives
The following table compares the target compound with structurally similar benzothiophene derivatives:
Key Findings from Comparative Studies
Bioisosteric Potential of Tetrazole vs. Carboxylic Acid The tetrazole group in the target compound acts as a bioisostere for carboxylic acids, improving metabolic stability and bioavailability compared to 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid . In contrast, 2-[(Benzoylcarbamothioyl)amino]-... (CAS: 351161-41-6) shows distinct activity in immunomodulation, likely due to the thiourea moiety enhancing binding to NOD1/2 receptors .
Impact of Substituents on Solubility and Binding
- The 4-methoxybenzamido substituent in the analog from increases hydrophobicity, reducing aqueous solubility but enhancing membrane permeability.
- 2-(1H-Pyrrol-1-yl)-... (CAS: 26176-21-6) exhibits weaker hydrogen-bonding capacity than the tetrazole analog, limiting its utility in enzyme-targeted therapies .
Synthetic Challenges and Impurities
- Impurities such as 2-(1H-tetrazol-1-yl)acetic acid and N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide are commonly observed during synthesis, necessitating rigorous purification to meet pharmacopeial standards .
Biological Activity
2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. The incorporation of the tetrazole moiety enhances the pharmacological properties of compounds, making them valuable in drug development.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C₉H₁₁N₅O₂S
- Molecular Weight : 221.28 g/mol
Antimicrobial Activity
Research has indicated that derivatives of tetrahydro-benzothiophene compounds exhibit promising antimicrobial properties . A study synthesized various derivatives and tested their efficacy against a range of bacterial strains. The results demonstrated that certain derivatives showed significant inhibition zones compared to standard antibiotics, indicating their potential as new antimicrobial agents .
Analgesic Activity
In a study assessing the analgesic effects of new derivatives of this compound using the "hot plate" method on mice, it was found that these compounds exhibited analgesic activity that exceeded that of metamizole, a commonly used analgesic . This suggests that these compounds could be developed further for pain management therapies.
Antidepressant Activity
Another area of exploration is the antidepressant activity of these compounds. A series of synthesized tetrahydro-benzothiophene derivatives were evaluated for their antidepressant effects in animal models. The results indicated that some derivatives showed comparable efficacy to established antidepressants like sertraline, suggesting their potential role in treating depression .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Tetrazole Ring : Enhances lipophilicity and metabolic stability.
- Benzothiophene Core : Contributes to the compound's ability to interact with biological targets effectively.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
